(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride
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Overview
Description
This compound is a pyrimidine derivative, which is a class of compounds that includes several important biomolecules, such as the nucleobases cytosine and thymine . The trifluoromethyl group and the pyrrolidine ring are also common functional groups in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a trifluoromethyl group, and a pyrrolidine ring . These groups could potentially participate in various chemical reactions.Chemical Reactions Analysis
The pyrimidine ring in this compound could potentially undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen . The trifluoromethyl group is generally quite stable but can be transformed under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity and polarity .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The pyranopyrimidine core, closely related to pyrimidine derivatives, is a key precursor in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been used for the synthesis of substituted pyrano[2,3-d]pyrimidine derivatives, showcasing the compound's utility in developing lead molecules through one-pot multicomponent reactions (Parmar, Vala, & Patel, 2023).
Biological and Medicinal Applications
Pyrimidine derivatives, including compounds structurally related to "(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride," are integral in developing optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. These derivatives have demonstrated a range of biological and medicinal applications, further emphasizing their significance in pharmaceutical research (Jindal & Kaur, 2021).
Moreover, pyrimidine and its derivatives play a crucial role in anti-inflammatory activities, with several synthetic pathways described for their development. These compounds exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators, offering insights into the development of new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Future Directions
Properties
IUPAC Name |
(3R)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-3-8(15-5-14-7)16-2-1-6(13)4-16;;/h3,5-6H,1-2,4,13H2;2*1H/t6-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFGJUTYTGIZJF-QYCVXMPOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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